Ethyl 4-ethoxybutyrate

CAS No.: 26448-91-9

Cat. No.: VC3841283

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26448-91-9 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | ethyl 4-ethoxybutanoate |

| Standard InChI | InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3 |

| Standard InChI Key | NQYKGEPHDRUFJL-UHFFFAOYSA-N |

| SMILES | CCOCCCC(=O)OCC |

| Canonical SMILES | CCOCCCC(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

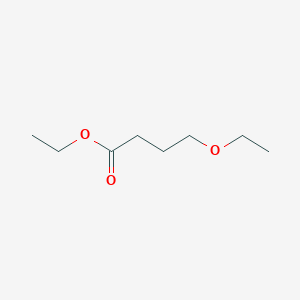

Ethyl 4-ethoxybutyrate (CAS RN: 26448-91-9) is an ester derived from the condensation of 4-ethoxybutyric acid and ethanol. Its molecular structure, represented by the SMILES notation , features an ethoxy group () attached to the fourth carbon of a butyrate backbone, which is further esterified with an ethyl group . This configuration imparts distinct physicochemical properties, as outlined in Table 1.

Table 1: Physical Properties of Ethyl 4-Ethoxybutyrate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 160.21 g/mol |

| Density | 0.928 g/mL |

| Boiling Point | 185°C |

| Molar Volume | 172.6 mL/mol |

| Refractive Index | Not reported |

| Solubility | Likely in organic solvents |

The compound’s InChiKey () provides a unique identifier for computational and regulatory purposes . Its density and molar volume suggest moderate intermolecular interactions, typical of mid-chain esters.

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis methods for ethyl 4-ethoxybutyrate are documented in the provided sources, plausible pathways can be inferred from analogous esterification reactions. For example, ethyl butyrate is synthesized via acid-catalyzed condensation of ethanol and butyric acid . By extension, ethyl 4-ethoxybutyrate could be produced through the esterification of 4-ethoxybutyric acid with ethanol under similar conditions:

This reaction would require acid catalysis (e.g., sulfuric acid) and reflux conditions to drive equilibrium toward ester formation.

Physicochemical Behavior and Stability

The compound’s boiling point (185°C) aligns with trends observed in homologous esters, where increased chain length and branching elevate volatility thresholds . Its density (0.928 g/mL) indicates a lighter-than-water organic liquid, consistent with ester behavior. While solubility data are absent, structural analogs like ethyl butyrate exhibit miscibility with common organic solvents such as propylene glycol and paraffin oil , suggesting similar solubility profiles for ethyl 4-ethoxybutyrate.

Stability under storage conditions is likely comparable to other esters, necessitating protection from moisture and strong oxidizing agents to prevent hydrolysis or decomposition. The presence of the ethoxy group may enhance resistance to hydrolysis relative to unsubstituted esters, though this hypothesis requires experimental confirmation.

Future Research Directions

Key gaps in the current understanding of ethyl 4-ethoxybutyrate include:

-

Synthetic Optimization: Developing efficient, scalable synthesis routes.

-

Application-Specific Testing: Evaluating performance as a solvent, plasticizer, or flavorant.

-

Toxicological Profiling: Assessing acute and chronic toxicity via in vitro and in vivo studies.

Comparative studies with structurally similar esters could accelerate its adoption in industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume